molecular formula C5H5BrN4O B6197256 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine CAS No. 2731008-49-2

5-bromo-N-methyl-N-nitrosopyrimidin-2-amine

Cat. No.: B6197256
CAS No.: 2731008-49-2
M. Wt: 217
InChI Key:
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Description

5-bromo-N-methyl-N-nitrosopyrimidin-2-amine: is a chemical compound with the molecular formula C₅H₅BrN₄O. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound is characterized by the presence of a bromine atom at the 5th position, a methyl group at the nitrogen atom, and a nitroso group at the nitrogen atom in the 2nd position of the pyrimidine ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine typically involves the bromination of N-methylpyrimidin-2-amine followed by nitrosation. The reaction conditions often require the use of bromine or a brominating agent in an organic solvent under controlled temperature conditions. The nitrosation step involves the use of nitrosating agents such as sodium nitrite in the presence of an acid .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom, which is a good leaving group.

    Oxidation and Reduction Reactions: The nitroso group can participate in redox reactions, where it can be reduced to an amine or oxidized to a nitro group.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the nitroso group.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in an organic solvent.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents such as sodium borohydride or lithium aluminum hydride.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

    Substitution Reactions: Formation of various substituted pyrimidine derivatives.

    Oxidation Reactions: Formation of nitro derivatives.

    Reduction Reactions: Formation of amine derivatives.

    Hydrolysis: Formation of pyrimidine derivatives with hydroxyl groups.

Scientific Research Applications

Chemistry: 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology and Medicine: Its derivatives may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .

Industry: In the industrial sector, the compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its reactivity makes it a useful building block for various chemical processes .

Mechanism of Action

The mechanism of action of 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine is not well-documented. its biological activity is likely due to its ability to interact with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The nitroso group can form covalent bonds with amino acids in proteins, potentially altering their activity .

Comparison with Similar Compounds

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-bromo-N-methyl-N-nitrosopyrimidin-2-amine involves the reaction of 5-bromo-2-chloropyrimidine with N-methyl-N-nitrosourea in the presence of a base.", "Starting Materials": [ "5-bromo-2-chloropyrimidine", "N-methyl-N-nitrosourea", "Base (e.g. triethylamine)" ], "Reaction": [ "Step 1: Dissolve 5-bromo-2-chloropyrimidine in a suitable solvent (e.g. DMF, DMSO)", "Step 2: Add the base to the reaction mixture and stir for a few minutes", "Step 3: Add N-methyl-N-nitrosourea to the reaction mixture and stir for several hours at room temperature", "Step 4: Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Step 5: Purify the product by column chromatography or recrystallization" ] }

CAS No.

2731008-49-2

Molecular Formula

C5H5BrN4O

Molecular Weight

217

Purity

95

Origin of Product

United States

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